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Welcome to the comprehensive technical support guide for SGC0946, a potent and selective
small molecule inhibitor of the histone methyltransferase DOTL1L. This resource is designed for
researchers, scientists, and drug development professionals to facilitate successful
experimentation and navigate potential challenges. Here, we provide in-depth answers to
frequently asked questions, detailed troubleshooting guides for common experimental hurdles,
and robust protocols to help you validate your findings and understand the nuances of
SGC0946's activity. Our goal is to empower you with the knowledge to distinguish between on-
target effects and potential off-target liabilities, ensuring the integrity and reproducibility of your
research.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of SGC0946 and its
mechanism of action?

SGC0946 is a highly potent and selective inhibitor of Disruptor of Telomeric Silencing 1-Like
(DOTL1L), the sole known histone methyltransferase responsible for mono-, di-, and
trimethylation of histone H3 on lysine 79 (H3K79).[1][2][3] It functions as an S-adenosyl-L-
methionine (SAM) competitive inhibitor, binding to the cofactor pocket of DOT1L and preventing
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the transfer of a methyl group to its histone substrate.[1][4] This inhibition of H3K79
methylation, a mark associated with active transcription, leads to the downregulation of target
genes implicated in various cellular processes and diseases, particularly MLL-rearranged
leukemias.[1][4]

Q2: What is the reported selectivity profile of SGC0946?

SGCO0946 has been shown to be highly selective for DOTLL. In initial screenings, it was found
to be over 100-fold selective against a panel of other histone methyltransferases (HMTs) and
was inactive against DNMTL1.[2][5] Furthermore, it showed no significant activity against a
panel of 29 receptors in the Ricerca selectivity panel.[5]

However, it is crucial for researchers to be aware that a comprehensive, publicly available
kinome scan profiling SGC0946 against a broad range of kinases has not been widely
disseminated. While its selectivity against other epigenetic modifiers is well-documented,
potential off-target effects on kinases, a common source of unexpected cellular phenotypes,
should be considered in experimental design and data interpretation.

Q3: Is there a recommended negative control for
SGC0946 experiments?

Yes, the compound SGC-0649 is the recommended negative control for SGC0946. SGC-0649
IS a close structural analog of SGC0946 but exhibits significantly reduced activity against
DOTLL, with a reported IC50 of 390 nM compared to SGC0946's IC50 of 0.3 nM in enzymatic
assays.[5] It is important to note that SGC-0649 is not completely inactive and should be used
at concentrations where it does not significantly inhibit DOT1L to ensure that observed
phenotypes are not due to residual on-target activity.[5]

Q4: What are the expected on-target cellular effects of
SGC0946 treatment?

The primary on-target effect of SGC0946 is the reduction of global H3K79 methylation levels,
particularly H3K79me2.[1] This can be observed by Western blotting or mass spectrometry.
Downstream of this epigenetic alteration, researchers can expect to see changes in gene
expression, particularly the downregulation of genes regulated by H3K79me2. In the context of
MLL-rearranged leukemia, this includes the suppression of key oncogenes like HOXA9 and

© 2026 BenchChem. All rights reserved. 2/19 Tech Support


https://www.thesgc.org/chemical-probes/sgc0946
https://ashpublications.org/blood/article/122/6/1017/32237/Potent-inhibition-of-DOT1L-as-treatment-of-MLL
https://www.thesgc.org/chemical-probes/sgc0946
https://ashpublications.org/blood/article/122/6/1017/32237/Potent-inhibition-of-DOT1L-as-treatment-of-MLL
https://www.selleckchem.com/products/sgc-0946.html
https://www.chemicalprobes.org/sgc0946
https://www.chemicalprobes.org/sgc0946
https://www.chemicalprobes.org/sgc0946
https://www.chemicalprobes.org/sgc0946
https://www.thesgc.org/chemical-probes/sgc0946
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191888?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

MEISL1.[4] Cellular phenotypes associated with on-target DOTL1L inhibition include cell cycle
arrest, induction of apoptosis, and cellular differentiation.[6]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their
experiments with SGC0946.

Problem 1: Inconsistent or weaker than expected
reduction in H3K79 methylation.
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Potential Cause

Troubleshooting Step & Explanation

Compound Instability or Degradation

SGC0946 is stable as a solid at -20°C in the
dark.[1] However, repeated freeze-thaw cycles
of stock solutions in DMSO should be avoided.
Prepare fresh dilutions from a master stock for
each experiment. To verify compound integrity,
consider analytical methods like HPLC if

degradation is suspected.

Suboptimal Treatment Duration

The turnover of histone modifications can be
slow. A reduction in H3K79 methylation may
require prolonged treatment with SGC0946. For
example, in A431 cells, a 4-day treatment is
often used to observe significant changes.[1]
Optimize the treatment duration for your specific

cell line and experimental endpoint.

Cell Line-Specific Differences

The cellular IC50 for H3K79me2 reduction can
vary between cell lines (e.g., 2.6 nM in A431
cells and 8.8 nM in MCF10A cells).[1] Perform a
dose-response experiment in your cell line of
interest to determine the optimal concentration
of SGC0946.

Antibody Quality for Western Blotting

The quality and specificity of the anti-H3K79me2
antibody are critical. Use a well-validated
antibody and optimize your Western blot
protocol, including antibody concentration and
incubation times. Consider using an alternative
method like mass spectrometry for orthogonal

validation.

Problem 2: Observing a cellular phenotype that is
inconsistent with known DOTI1L function.
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Potential Cause Troubleshooting Step & Explanation

Although SGC0946 is highly selective, off-target
activities can never be fully excluded, especially
at higher concentrations. The first step is to
perform a dose-response curve for the observed
Off-Target Effects .
phenotype and compare it to the dose-response
for H3K79me2 reduction. A significant rightward
shift for the phenotype may suggest an off-

target effect.

Treat cells with the negative control compound,
SGC-0649, at the same concentrations as

Use of Negative Control SGC0946. If the phenotype is not observed with
SGC-0649, it strengthens the evidence for an

on-target effect.

To confirm that the phenotype is due to DOT1L
inhibition, use a complementary method to
reduce DOTIL activity, such as siRNA or

Orthogonal Approaches shRNA-mediated knockdown, or CRISPR/Cas9-
mediated knockout. Comparing the phenotype
of genetic perturbation with pharmacological

inhibition is a powerful validation strategy.

If the phenotype persists and is suspected to be
off-target, consider performing broader off-target
) N profiling. Techniques like kinome scanning or
Comprehensive Off-Target Profiling ) ) ) ) )
chemical proteomics can help identify potential
unintended targets of SGC0946 in your

experimental system.

Problem 3: High background or non-specific effects in
cell-based assays.
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Potential Cause Troubleshooting Step & Explanation

High concentrations of DMSO can be toxic to
cells and can confound experimental results.
Ensure the final DMSO concentration in your

Solvent (DMSO) Toxicity cell culture media is kept low, typically below
0.1%. Run a vehicle-only control (media with the
same concentration of DMSO) in all

experiments.

SGC0946 has limited solubility in agueous
solutions. Visually inspect your media after
o adding the compound to ensure it has fully
Compound Precipitation _ o D
dissolved and not precipitated. If precipitation
occurs, you may need to adjust the final

concentration or the formulation.

Ensure your cells are healthy and in the
exponential growth phase before treatment.
Stressed or unhealthy cells can respond

Cell Culture Conditions differently to inhibitors and lead to inconsistent
results. Maintain good cell culture practices,
including regular testing for mycoplasma

contamination.

Experimental Protocols & Workflows

To aid in the robust design and interpretation of your experiments, we provide the following
detailed protocols.

Protocol 1: Western Blot Analysis of H3K79
Dimethylation

This protocol allows for the semi-quantitative assessment of the on-target activity of SGC0946.
Materials:

e SGC0946 and SGC-0649 (negative control)
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o Cell line of interest

o Complete cell culture medium

e DMSO (cell culture grade)

o RIPA buffer with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o Laemmli sample buffer

e SDS-PAGE gels and running buffer

» Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
e Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (loading control)
o HRP-conjugated secondary antibody

o ECL detection reagent

Procedure:

o Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the
exponential growth phase during treatment. Allow cells to adhere overnight.

e Treat cells with a range of SGC0946 concentrations (e.g., 0.1 nM to 1 uM) and a
corresponding concentration of SGC-0649. Include a DMSO vehicle control.

¢ Incubate for the desired duration (e.g., 4 days).
o Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer.

o Quantify protein concentration using the BCA assay.
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o SDS-PAGE and Western Blotting: Prepare protein lysates in Laemmli buffer and denature at
95°C for 5 minutes.

e Load equal amounts of protein per lane on an SDS-PAGE gel.
e Transfer proteins to a PVDF membrane.

» Block the membrane for 1 hour at room temperature.
 Incubate with primary antibodies overnight at 4°C.

e Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

e Develop the blot using ECL reagent and image.

o Data Analysis: Quantify band intensities and normalize the H3K79me2 signal to the total
Histone H3 signal.

Diagram 1: SGC0946 On-Target Workflow

Cell-Based Experiment Biochemical Analysis

Treat with SGC0946, Incubate Cell Lysis & Western Blot for Data Analysis:
Seeese SGC-0649, or DMSO ™ Protein Quantification H3K79me2 & Total H3 ' = ' Normalize H3K79mez2 to Total H3

Click to download full resolution via product page

Caption: Workflow for assessing the on-target activity of SGC0946.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for
Target Engagement

CETSA is a powerful method to confirm direct binding of SGC0946 to DOTLL in a cellular
context. The principle is that ligand binding stabilizes the target protein against thermal
denaturation.[7][8][9][10][11]
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Materials:

e SGC0946 and DMSO

e Cell line of interest

o PBS with protease inhibitors

e Thermal cycler

e Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

» Ultracentrifuge

o Western blotting reagents (as in Protocol 1) with an anti-DOTL1L antibody
Procedure:

o Cell Treatment: Treat cells with SGC0946 or DMSO for a sufficient time to allow for cell
penetration and target binding (e.g., 1-2 hours).

o Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of
temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room
temperature.

e Cell Lysis: Lyse the cells using a method that does not denature proteins (e.g., freeze-thaw
cycles or gentle sonication).

» Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g.,
100,000 x g) to pellet the aggregated, denatured proteins.

e Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction) and analyze
the amount of soluble DOTL1L at each temperature by Western blot.

» Data Analysis: Plot the amount of soluble DOT1L as a function of temperature for both
SGC0946-treated and DMSO-treated samples. A rightward shift in the melting curve for the
SGC0946-treated sample indicates target engagement and stabilization.
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Diagram 2: CETSA Workflow for SGC0946 Target Engagement
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Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Identifying and Characterizing Off-Target Effects

While SGC0946 is highly selective, it is good practice to consider and investigate potential off-
target effects, especially when unexpected phenotypes arise.

Conceptual Framework for Off-Target Investigation
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When a phenotype is observed that does not align with the known functions of DOTLL, a
systematic approach is necessary to determine if it is an off-target effect.

Diagram 3: Decision Tree for Investigating Unexpected Phenotypes
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Caption: Decision tree for investigating potential off-target effects.
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Advanced Assays for Off-Target Identification

For in-depth investigation of potential off-target effects, several advanced techniques can be
employed.

o Kinome Scanning: This involves screening SGC0946 against a large panel of purified
kinases to identify any direct inhibitory activity. Services like KINOMEscan® from Eurofins
DiscoverX provide comprehensive profiling. While specific data for SGC0946 is not readily
public, this approach is the gold standard for identifying off-target kinase interactions.

o Chemical Proteomics: This unbiased approach aims to identify all proteins that bind to a
small molecule in a cellular context.[12][13] A common method involves immobilizing an
analog of SGC0946 on beads and using it to "fish" for binding partners from a cell lysate.
The captured proteins are then identified by mass spectrometry.

e Phenotypic Screening with a Structurally Unrelated DOTL1L Inhibitor: If another potent and
selective DOTLL inhibitor with a different chemical scaffold is available, comparing its
phenotypic effects to those of SGC0946 can be very informative. If both compounds produce
the same phenotype, it is more likely to be an on-target effect.

Data Summary Tables

Table 1: SGC0946 Potency and Selectivity

© 2026 BenchChem. All rights reserved. 13/19 Tech Support


https://pubs.acs.org/doi/10.1021/cb700203j
https://pmc.ncbi.nlm.nih.gov/articles/PMC9980154/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191888?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Parameter Value Assay Type Reference

Radioactive Enzyme
DOTI1L IC50 0.3 nM [1]
Assay

o >100-fold vs. other ) )
Selectivity HMT: Biochemical Assays [2]
S

Cellular H3K79me2

2.6 nM Western Blot [1]
IC50 (A431)

Cellular H3K79me2

8.8 nM Western Blot [2]
IC50 (MCF10A)

Negative Control
(SGC-0649) DOT1L 390 nM Enzymatic Assay [5]
IC50

Conclusion

SGC0946 is a powerful and selective tool for studying the biology of DOT1L. By understanding
its mechanism of action, employing appropriate controls, and utilizing robust experimental
protocols, researchers can confidently dissect the on-target effects of DOTLL inhibition. This
guide provides a framework for troubleshooting common experimental issues and for designing
experiments that can distinguish between on-target and potential off-target effects. As with any
chemical probe, a critical and multi-faceted approach to data interpretation is essential for
generating high-quality, reproducible science.

References

e Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
Available at: [Link].

o Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and
Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link].

o The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
Available at: [Link].

© 2026 BenchChem. All rights reserved. 14 /19 Tech Support


https://www.thesgc.org/chemical-probes/sgc0946
https://www.selleckchem.com/products/sgc-0946.html
https://www.thesgc.org/chemical-probes/sgc0946
https://www.selleckchem.com/products/sgc-0946.html
https://www.chemicalprobes.org/sgc0946
https://www.ncbi.nlm.nih.gov/books/NBK356193/
https://bio-protocol.org/e4141
https://typeset.io/papers/the-cellular-thermal-shift-assay-for-evaluating-drug-target-2p5n5l5wzk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191888?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target
Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link].

Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS
Publications. Available at: [Link].

Different chemical proteomic approaches to identify the targets of lapatinib. PMC. Available
at: [Link].

DOTLL inhibition attenuates graft-versus-host disease by allogeneic T cells in adoptive
immunotherapy models. PMC. Available at: [Link].

Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid
Tumors. Frontiers. Available at: [Link].

A proteomic platform to identify off-target proteins associated with therapeutic modalities that
induce protein degradation or gene silencing. PMC. Available at: [Link].

Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and
ion channels). bioRxiv. Available at: [Link].

Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant
phenotypes via the MAPK/ERK signaling pathway. PMC. Available at: [Link].

Off-Target Decoding of a Multitarget Kinase Inhibitor by Chemical Proteomics.
ResearchGate. Available at: [Link].

Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at:
[Link].

Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors.
Nature Communications. Available at: [Link].

Common and distinct functions of mouse Dotll in the regulation of endothelial transcriptome.
Frontiers. Available at: [Link].

© 2026 BenchChem. All rights reserved. 15/19 Tech Support


https://www.annualreviews.org/doi/10.1146/annurev-pharmtox-010715-103102
https://pubs.acs.org/doi/10.1021/cb700165p
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10015520/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5953775/
https://www.frontiersin.org/articles/10.3389/fcell.2022.841253/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8356105/
https://www.biorxiv.org/content/10.1101/2020.07.01.182218-s1
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10026131/
https://www.researchgate.net/publication/280946229_Off-Target_Decoding_of_a_Multitarget_Kinase_Inhibitor_by_Chemical_Proteomics
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3052495/
https://www.nature.com/articles/s41467-017-01657-3
https://www.frontiersin.org/articles/10.3389/fcell.2023.1187413/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191888?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors.
ResearchGate. Available at: [Link].

A proteomic platform to identify off-target proteins associated with therapeutic modalities that
induce protein degradation or gene silencing. ResearchGate. Available at: [Link].

DOTLL is a barrier to histone acetylation during reprogramming to pluripotency. PMC.
Available at: [Link].

Identification of Potential Off-target Toxicity Liabilities of Catechol-O-methyltransferase
Inhibitors by Differential Competition Capture Compound Mass Spectrometry. PubMed.
Available at: [Link].

Discovery shows a novel opportunity for DOTLL inhibitors in cancer treatment. Oncotarget.
Available at: [Link].

KINOMEscan data. HMS LINCS Project. Available at: [Link].

SafetyScreen44™ Panel. Eurofins. Available at: [Link].

Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to
kinase inhibitors. PMC. Available at: [Link].

SGC0946. Structural Genomics Consortium. Available at: [Link].

DOTLL as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment.
MDPI. Available at: [Link].

Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to
Kinase Inhibitors. bioRxiv. Available at: [Link].

SafetyScreen44 Panel. Eurofins. Available at: [Link].

SGC0946. The Chemical Probes Portal. Available at: [Link].

Potent inhibition of DOT1L as treatment of MLL-fusion leukemia. Blood. Available at: [Link].

© 2026 BenchChem. All rights reserved. 16/19 Tech Support


https://www.researchgate.net/publication/321094031_Assay_interference_and_off-target_liabilities_of_reported_histone_acetyltransferase_inhibitors
https://www.researchgate.net/publication/353805908_A_proteomic_platform_to_identify_off-target_proteins_associated_with_therapeutic_modalities_that_induce_protein_degradation_or_gene_silencing
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9343763/
https://pubmed.ncbi.nlm.nih.gov/27116410/
https://www.oncotarget.com/news/pr/discovery-shows-a-novel-opportunity-for-dot1l-inhibitors-in-cancer-treatment/
http://lincs.hms.harvard.edu/kinomescan/
https://www.eurofinsdiscoveryservices.com/cms/cms-content/services/in-vitro-pharmacology/safety-pharmacology/safetyscreen-panels/safetyscreen44-panel.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787498/
https://www.thesgc.org/chemical-probes/SGC0946
https://www.mdpi.com/2072-6694/17/21/5859
https://www.biorxiv.org/content/10.1101/2022.12.09.519825v1
https://www.eurofins.com.tw/media/893961/safetyscreen44-panel-tw.pdf
https://www.chemicalprobes.org/sgc0946
https://ashpublications.org/blood/article/122/6/1017/32185/Potent-inhibition-of-DOT1L-as-treatment-of-MLL
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191888?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

* Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
Frontiers in Pharmacology. Available at: [Link].

« Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the
Value of opnMe.com Molecules. PR Newswire. Available at: [Link].

« Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in
patient-derived xenografts. PMC. Available at: [Link].

e Connecting the DOTs on Cell Identity. PMC. Available at: [Link].

+ KINOMEscan. Reaction Biology. Available at: [Link].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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